molecular formula C16H17N5OS2 B2631843 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 941911-86-0

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2631843
CAS No.: 941911-86-0
M. Wt: 359.47
InChI Key: POTJPUSJIJURDJ-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. It features a molecular architecture combining two pharmaceutically relevant scaffolds: a 5-phenyl-1H-imidazole core and a 5-propyl-1,3,4-thiadiazole ring, linked via a sulfanylacetamide bridge. This specific structural combination is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The 1,3,4-thiadiazole moiety is a well-known bioisostere of pyrimidine, the skeleton of several nucleic acids, which allows derivatives containing this ring system to potentially disrupt processes related to DNA replication in cancer cells . Furthermore, imidazole-containing compounds are present in many natural products and have demonstrated a broad spectrum of biological activities . Researchers can investigate this compound as a potential cytotoxic agent, with its mechanism of action possibly involving the inhibition of key enzymes like Focal Adhesion Kinase (FAK) or tubulin polymerization, as suggested by studies on similar 1,3,4-thiadiazole derivatives . The propyl substituent on the thiadiazole ring offers a site for exploring structure-activity relationships to optimize lipophilicity and target binding. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature on imidazole and 1,3,4-thiadiazole derivatives for further insight into its potential applications .

Properties

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-2-6-14-20-21-16(24-14)19-13(22)10-23-15-17-9-12(18-15)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTJPUSJIJURDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the imidazole and thiadiazole rings followed by their coupling through a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiadiazole-Acetamide Derivatives

Compound Name / ID Thiadiazole Substituent Acetamide-Linked Group Melting Point (°C) Yield (%) Bioactivity (Reported)
Target Compound 5-Propyl 5-Phenyl-1H-imidazol-2-yl sulfanyl Not reported Not reported Hypothesized 5-LOX inhibition
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) 5-Methylthio 2-Isopropyl-5-methylphenoxy 158–160 79 Not tested
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 5-Benzylthio 2-Methoxyphenoxy 135–136 85 Not tested
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (3) 5-Pyrazolylamino Tetrahydrobenzothiophen-2-yl Not reported Not reported Docking-predicted 5-LOX inhibition
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) Oxadiazole core (5-indolylmethyl) 5-Chloro-2-methylphenyl Not reported Not reported LOX inhibition, BChE inhibition

Key Observations :

  • Core Heterocycle : Unlike oxadiazole-based analogs (e.g., 8t ), the thiadiazole core may offer superior metabolic stability due to reduced susceptibility to oxidative degradation.
  • Bioactivity Predictions: The phenyl-imidazole sulfanyl group in the target compound shares structural similarities with pyrazolone-thiadiazole hybrids (e.g., compound 3 ), which showed 5-LOX inhibition in docking studies.

Yield and Purity :

  • Comparable analogs (e.g., 5h ) achieved yields >85% using similar methods, suggesting feasible scalability for the target compound.
  • Analytical characterization would require ¹H/¹³C NMR and LC-MS, as demonstrated for compound 3 .

Biological Activity

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound featuring both imidazole and thiadiazole moieties, which are known for their diverse biological activities. The unique structural characteristics of this compound suggest potential applications in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds containing imidazole and thiadiazole scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole have demonstrated notable cytotoxicity in pancreatic cancer models. A study reported that specific derivatives showed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Panc-1 .

Case Study: Antiproliferative Activity

In a recent investigation involving a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, compounds were screened for their antiproliferative activity using the Sulforhodamine-B assay. Notably, certain compounds exhibited IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells, indicating strong potential as anticancer agents .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related thiadiazole compounds have shown activity against various pathogens. For example, derivatives of 1,3,4-thiadiazole have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring may facilitate binding to biological targets, modulating their activity and leading to observed therapeutic effects. This compound may act by inhibiting or activating specific signaling pathways critical in cancer proliferation and microbial resistance.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4,5-Diphenyl-2-imidazolethiol StructureAnticancer
Acetazolamide StructureAnticonvulsant
Butezolamide StructureAntidiabetic

The structural uniqueness of this compound compared to similar compounds lies in its specific combination of the imidazole and thiadiazole rings. This combination enhances its biological profile and makes it a promising candidate for further research in drug development.

Q & A

Basic: What are the standard synthetic protocols for 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of thiadiazole and imidazole intermediates. For example:

  • Thiadiazole core : 1,3,4-Thiadiazole derivatives are synthesized by refluxing substituted carboxylic acids (e.g., 4-phenylbutyric acid) with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation with ammonia and recrystallization (DMSO/water) .
  • Imidazole-sulfanyl linkage : The sulfanyl group is introduced via nucleophilic substitution. For instance, 1H-imidazole-2-thiol derivatives are reacted with halogenated acetamide intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) .
  • Final coupling : The thiadiazole and imidazole moieties are coupled using a spacer (e.g., acetamide bridge) in refluxing ethanol or acetic acid, with purification via column chromatography or recrystallization .

Intermediate: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, aromatic protons in the phenyl group appear at δ 7.04–7.95 ppm, while the acetamide methylene group resonates at δ 3.43–4.16 ppm .
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 189 for imidazole intermediates) and fragmentation patterns validate the core structure .
  • Elemental analysis : Combustion analysis (C, H, N, S) ensures purity, with deviations ≤0.4% from theoretical values .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm acetamide and amine functionalities .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Answer:

  • Parameter screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, POCl₃ concentration and reflux time significantly impact thiadiazole ring formation .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., molar ratios of reactants vs. yield). Central composite designs can pinpoint optimal conditions (e.g., 90°C, 3 h reflux) .
  • Robustness testing : Evaluate batch-to-batch variability by testing edge cases (e.g., ±5% solvent volume) to ensure reproducibility .

Advanced: How can computational methods predict reactivity or guide derivative design?

Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites. For example, sulfur atoms in thiadiazole and sulfanyl groups are reactive toward alkylation .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes). Derivatives with fluorophenyl or bromophenyl substituents show enhanced docking scores due to hydrophobic interactions .
  • Reaction path search : Algorithms like GRRM explore transition states to identify low-energy pathways for regioselective synthesis .

Advanced: How to resolve contradictions in spectral data across synthesis batches?

Answer:

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments, HRMS for exact mass confirmation) .
  • Reaction monitoring : Use in-situ IR or HPLC to detect intermediates (e.g., unreacted thiols) that may cause impurities .
  • Crystallography : Single-crystal X-ray diffraction definitively resolves stereochemical ambiguities, though this requires high-purity crystals .

Advanced: What strategies are effective for evaluating in vitro biological activity?

Answer:

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase or kinases using colorimetric (e.g., Ellman’s reagent) or fluorometric methods. Thiadiazole derivatives often show IC₅₀ values in the μM range .
  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 μM) .

Advanced: How do substituents influence the compound’s stability and reactivity?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or halide substituents on the phenyl ring increase electrophilicity, accelerating nucleophilic substitution but reducing shelf life due to hydrolysis .
  • Steric effects : Bulky groups (e.g., isopropyl) on the thiadiazole ring hinder dimerization but may reduce solubility .
  • pH-dependent stability : The sulfanyl-acetamide bridge is prone to cleavage under acidic conditions (pH < 3), requiring buffered formulations for pharmacological studies .

Advanced: Can this compound form dimeric or polymeric structures?

Answer:
Yes, bis-thiadiazole derivatives are synthesized by linking two acetamide-thiadiazole units via sulfide or disulfide bridges. For example:

  • Dimerization : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with dihaloalkanes (e.g., 1,2-dibromoethane) yields symmetric dimers .
  • Cross-reactivity : The sulfanyl group can undergo oxidative coupling to form disulfide-linked polymers, detectable via MALDI-TOF MS .

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